N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 301194-13-8
VCID: VC5965952
InChI: InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.42

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

CAS No.: 301194-13-8

Cat. No.: VC5965952

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.42

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide - 301194-13-8

Specification

CAS No. 301194-13-8
Molecular Formula C17H17N5O2S
Molecular Weight 355.42
IUPAC Name N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Standard InChI Key VBEMFZNFCLAURL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure features three primary functional groups:

  • 4-Ethoxyphenyl Group: A benzene ring substituted with an ethoxy (-OCH2_2CH3_3) group at the para position, contributing to lipophilicity and influencing receptor binding.

  • Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids.

  • Sulfanylacetamide Bridge: A thioether-linked acetamide group that enhances molecular flexibility and potential hydrogen-bonding interactions .

The IUPAC name, N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, reflects these components. The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3) and InChIKey (VBEMFZNFCLAURL-UHFFFAOYSA-N) provide precise structural identifiers.

Table 1: Key Structural Properties

PropertyValue/Descriptor
Molecular FormulaC17H17N5O2S\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight355.42 g/mol
CAS Number301194-13-8
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
InChIKeyVBEMFZNFCLAURL-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride, a method validated for analogous tetrazole derivatives.

  • Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution to attach the sulfanyl moiety to the acetamide backbone.

  • Ethoxyphenyl Integration: Amidation of 4-ethoxyaniline with a bromoacetyl intermediate, followed by purification via column chromatography .

Table 2: Example Synthesis Steps

StepReaction TypeReagents/Conditions
1Tetrazole cyclizationNaN3_3, NH4_4Cl, DMF, 80°C
2Sulfanylacetamide formationThiophenol, K2_2CO3_3, DCM
3AmidationEDC/HOBt, DIPEA, RT

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm proton environments and carbon frameworks, with aromatic signals between δ 6.5–8.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching at m/z 355.42 validates molecular composition.

  • X-ray Crystallography (hypothetical): Predicted crystal packing shows π-π stacking between phenyl groups and hydrogen bonds involving the acetamide .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<1 mg/mL) due to hydrophobic aryl groups; soluble in DMSO and DMF.

  • LogP: Calculated value of 3.2 (using ChemDraw) suggests moderate lipophilicity, suitable for membrane penetration .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments.

Table 3: Physicochemical Profile

PropertyValueMethod/Reference
Melting PointNot reported
Boiling PointNot reported
LogP3.2 (predicted)ChemDraw
Solubility (H2_2O)<1 mg/mLExperimental estimate

Applications and Industrial Relevance

Pharmaceutical Development

  • Antidiabetic Agents: Tetrazoles act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, enhancing insulin signaling .

  • Antihypertensives: Bioisosteric replacement of carboxyl groups in sartan-class drugs.

Agrochemical Uses

  • Herbicides: Sulfanylacetamide derivatives inhibit acetolactate synthase (ALS), a target in weed control .

Materials Science

  • Coordination Polymers: Tetrazole ligands form metal-organic frameworks (MOFs) with applications in gas storage.

Challenges and Future Directions

Research Gaps

  • In Vivo Toxicity: No data on acute/chronic toxicity or pharmacokinetics.

  • Synthetic Optimization: Low yields (<30%) in final amidation steps .

  • Target Identification: Unclear mechanisms of action for observed bioactivities.

Strategic Recommendations

  • Structure-Activity Relationship (SAR) Studies: Modify ethoxy and phenyl substituents to enhance potency .

  • Nanoparticle Delivery: Improve solubility using liposomal or polymeric carriers.

  • Computational Screening: Virtual screening against kinase or protease targets .

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